Differentiation via Pharmaceutical Building Block Application in EP1 Receptor Ligands
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene is explicitly claimed as a synthetic building block in the preparation of EP1 receptor ligands in patent EP2570125A1 [1]. This provides a direct, quantifiable application that distinguishes it from many other halogenated benzene building blocks without this specific patent-protected utility.
| Evidence Dimension | Patent-claimed application as a pharmaceutical intermediate |
|---|---|
| Target Compound Data | Explicitly claimed as a building block in patent EP2570125A1 for EP1 receptor ligands |
| Comparator Or Baseline | Other halogenated benzene building blocks (e.g., 4-(Bromomethyl)-2-chloro-1-(cyclopropylmethoxy)benzene) not found with this specific EP1 patent claim |
| Quantified Difference | Presence of a direct patent claim for EP1 receptor ligand synthesis |
| Conditions | Patent literature analysis |
Why This Matters
This patent claim provides a validated, high-value synthetic route for researchers, justifying procurement over similar compounds lacking this documented utility.
- [1] EP2570125A1. (2011). Ep1 receptor ligands. European Patent Office. View Source
